Glycine sulfate

Overview

Description

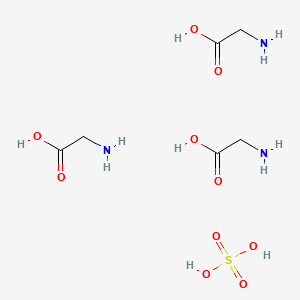

Glycine sulfate is a compound formed by the combination of glycine and sulfuric acid in a 3:1 molar ratio. Glycine is the simplest amino acid, with the chemical formula NH₂CH₂COOH. It plays a crucial role in various metabolic processes and is a building block for proteins. Sulfate, derived from sulfuric acid (H₂SO₄), is a common anion in many chemical compounds. The combination of glycine and sulfate results in a compound with unique properties and applications in various fields.

Mechanism of Action

Target of Action

Glycine, sulfate (3:1) primarily targets the central nervous system (CNS). In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .

Mode of Action

Glycine acts as an inhibitory neurotransmitter in the CNS, reducing the excitability of neurons and thus contributing to the regulation of neuronal activity . It also facilitates excitatory potential at the NMDA receptors, along with glutamate . This dual role allows glycine to modulate neuronal responses, maintaining a balance between excitatory and inhibitory signals.

Biochemical Pathways

Glycine is involved in several biochemical pathways. It is degraded via three pathways: the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal D-amino acid oxidase . These pathways are crucial for maintaining the balance of glycine in the body and ensuring its availability for various physiological processes.

Pharmacokinetics

The efficiency of absorption of glycine depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of a glycine dose. Those who are iron deficient may absorb up to 95% of a glycine dose .

Result of Action

Glycine has several molecular and cellular effects. It is known to have anti-inflammatory, cytoprotective, and immunomodulatory properties . It also plays a crucial role in the construction of normal DNA and RNA strands, which are essential for proper cellular function and formation . Furthermore, glycine helps prevent the breakdown of muscles by boosting the body’s levels of creatine, a compound that helps build muscle mass .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glycine. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific enzymes can all affect the absorption and utilization of glycine . Moreover, the concentration of sulfate in the environment can also impact the metabolism of glycine .

Biochemical Analysis

Biochemical Properties

Glycine, sulfate (3:1) plays a crucial role in biochemical reactions due to the presence of glycine and sulfate ions. Glycine is involved in the biosynthesis of proteins, purines, heme, and other biomolecules . It serves as a precursor for various metabolic pathways and acts as an inhibitory neurotransmitter in the brain . Sulfate ions, on the other hand, are vital for the synthesis of sulfur-containing amino acids and other biomolecules . Glycine, sulfate (3:1) interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, facilitating the conversion of serine to glycine and the degradation of glycine to carbon dioxide and ammonia .

Cellular Effects

Glycine, sulfate (3:1) influences various cellular processes, including cell proliferation, differentiation, and apoptosis . Glycine has been shown to protect cells from necrosis by inhibiting the formation of a hydrophilic death channel in the plasma membrane . It also modulates immune cell functions, such as cytokine production and migration . Sulfate ions contribute to cellular metabolism by participating in the synthesis of sulfur-containing compounds and maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of glycine, sulfate (3:1) involves several biochemical interactions. Glycine binds to specific receptors and transporters on the cell membrane, influencing cell signaling pathways and gene expression . It acts as an allosteric modulator of NMDA receptors, enhancing their activity and promoting synaptic plasticity . Sulfate ions are transported into cells via sulfate transporters and are involved in the synthesis of sulfur-containing biomolecules . Glycine, sulfate (3:1) also interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, regulating their activity and influencing metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycine, sulfate (3:1) can vary over time. Glycine has been shown to restore sensitivity to antibiotics in multidrug-resistant bacteria, indicating its potential for long-term use in antimicrobial therapy . The stability and degradation of glycine, sulfate (3:1) depend on environmental conditions such as pH and temperature. Long-term studies have demonstrated that glycine administration can improve physiological functions and extend lifespan in animal models .

Dosage Effects in Animal Models

The effects of glycine, sulfate (3:1) vary with different dosages in animal models. Low doses of glycine have been shown to enhance cognitive function and reduce inflammation, while high doses may lead to adverse effects such as oxidative stress and metabolic disturbances . In animal studies, glycine administration has been reported to extend lifespan and improve healthspan by modulating metabolic pathways and reducing oxidative damage . Excessive doses of glycine, sulfate (3:1) may result in toxicity and adverse effects on cellular function .

Metabolic Pathways

Glycine, sulfate (3:1) is involved in several metabolic pathways. Glycine is synthesized from serine and tetrahydrofolate via the action of serine hydroxymethyltransferase . It can also be degraded to carbon dioxide and ammonia through the glycine cleavage system . Sulfate ions are incorporated into sulfur-containing amino acids and other biomolecules through various enzymatic reactions . Glycine, sulfate (3:1) influences metabolic flux by regulating the activity of key enzymes and modulating the levels of metabolites .

Transport and Distribution

The transport and distribution of glycine, sulfate (3:1) within cells and tissues involve specific transporters and binding proteins. Glycine is transported into cells via glycine transporters, which are expressed in various tissues . Sulfate ions are taken up by sulfate transporters and distributed to different cellular compartments . The localization and accumulation of glycine, sulfate (3:1) depend on the expression levels and activity of these transporters .

Subcellular Localization

Glycine, sulfate (3:1) exhibits specific subcellular localization patterns. Glycine is found in both the cytosol and mitochondria, where it participates in various metabolic processes . Sulfate ions are localized in the cytosol, vacuoles, and other organelles, where they contribute to the synthesis of sulfur-containing compounds and maintain cellular redox balance . The subcellular localization of glycine, sulfate (3:1) is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycine, sulfate (3:1) involves the reaction of glycine with sulfuric acid. The process typically includes dissolving glycine in water and slowly adding sulfuric acid while maintaining a controlled temperature and pH. The reaction can be represented as follows: [ 3 \text{NH}_2\text{CH}_2\text{COOH} + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_2\text{CH}_2\text{COOH})_3\text{SO}_4 ]

Industrial Production Methods: Industrial production of glycine, sulfate (3:1) follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the reaction and then cooled to precipitate the product. The precipitate is filtered, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Glycine sulfate can undergo various chemical reactions, including:

Oxidation: Glycine can be oxidized to produce glyoxylate and ammonia.

Reduction: Reduction reactions can convert glycine to other amino acids or simpler compounds.

Substitution: Glycine can participate in substitution reactions where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Glyoxylate and ammonia.

Reduction: Various amino acids or simpler compounds.

Substitution: Derivatives of glycine with different functional groups.

Scientific Research Applications

Glycine sulfate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.

Biology: Plays a role in studying metabolic pathways and enzyme functions.

Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmission and as a supplement in certain medical conditions.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Comparison with Similar Compounds

Glycine Hydrochloride: Formed by the combination of glycine and hydrochloric acid.

Glycine Nitrate: Formed by the combination of glycine and nitric acid.

Glycine Zinc Sulfate: A compound of glycine with zinc sulfate.

Uniqueness: Glycine sulfate is unique due to its specific molar ratio and the presence of sulfate, which imparts distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and medicine, highlight its versatility and importance.

Biological Activity

Glycine sulfate, a derivative of the amino acid glycine, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, anticancer, and biofilm inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is formed by the combination of glycine and sulfuric acid. Its structure allows it to participate in various biochemical processes, making it a compound of interest in pharmacology and biotechnology.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research indicates that glycine can inhibit the growth of various pathogenic microorganisms. For instance:

- Inhibition of Pathogens : A study found that this compound at concentrations of 400 mg/mL inhibited both Staphylococcus epidermidis and Proteus mirabilis strains significantly. Sub-MICs (minimum inhibitory concentrations) resulted in over 70% inhibition of biofilm formation across all tested clinical isolates .

- Mechanism of Action : The antimicrobial effect is believed to stem from glycine's ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Potential

This compound has also shown promising results in cancer research:

- Cytotoxic Effects : In vitro studies on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that this compound significantly reduced cell viability at concentrations as low as 0.3 mM, with a notable dose-dependent response observed .

- Induction of Apoptosis : Glycine's anticancer activity may be linked to its ability to induce apoptosis in cancer cells through mitochondrial dysfunction . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Biofilm Inhibition

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. This compound has shown effectiveness in disrupting these biofilms:

- Biofilm Disruption : The compound demonstrated more than 70% inhibition of biofilm formation in clinical isolates, particularly against P. mirabilis and S. epidermidis . This property is crucial for developing strategies against biofilm-associated infections.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Oral Health Applications : In a clinical trial involving immunocompromised patients undergoing chemotherapy, an oral care protocol incorporating this compound resulted in a statistically significant reduction in oral complications compared to traditional protocols .

- Multidrug-Resistant Bacteria : Research has indicated that glycine can restore sensitivity to antibiotics in multidrug-resistant bacterial strains, showcasing its potential as an adjunct therapy in treating resistant infections .

Data Summary

| Property | Observations | Concentration |

|---|---|---|

| Antimicrobial Activity | Inhibits S. epidermidis and P. mirabilis | 400 mg/mL |

| Cytotoxicity | Reduces viability of HeLa and A549 cells | 0.3 mM - 1 mM |

| Biofilm Inhibition | Over 70% inhibition across clinical isolates | Sub-MIC levels |

| Oral Health Benefits | Reduced oral complications in chemotherapy patients | Protocol comparison study |

Properties

IUPAC Name |

2-aminoacetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXOHHPYODFEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Glycine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883415 | |

| Record name | Triglycine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Acros Organics MSDS] | |

| Record name | Glycine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-29-1 | |

| Record name | Glycine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sulfate (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triaminoacetic acid sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEQ4Q0R0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.